Cas no 2228355-99-3 (2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine)

2-1-(4,5,6,7-Tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine is a specialized organic compound featuring a tetrahydrobenzothiophene core fused with a cyclobutyl-ethylamine moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclobutyl ring enhances conformational rigidity, while the tetrahydrobenzothiophene scaffold contributes to lipophilicity and potential bioactivity. The primary amine functionality allows for further derivatization, facilitating its use in drug discovery and material science applications. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for rigorous experimental studies. This compound is particularly relevant in the development of novel bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation.
2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine structure
2228355-99-3 structure
Product Name:2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine
CAS No:2228355-99-3
MF:C14H21NS
MW:235.388242483139
CID:6433943
PubChem ID:165971533
Update Time:2025-05-20

2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine
    • EN300-1768005
    • 2228355-99-3
    • 2-[1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutyl]ethan-1-amine
    • Inchi: 1S/C14H21NS/c15-9-8-14(6-3-7-14)12-10-16-13-5-2-1-4-11(12)13/h10H,1-9,15H2
    • InChI Key: IDTMBGDWBGEOIZ-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=C1CCCC2)C1(CCN)CCC1

Computed Properties

  • Exact Mass: 235.13947085g/mol
  • Monoisotopic Mass: 235.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine

Comprehensive Overview of 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine (CAS No. 2228355-99-3)

2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine (CAS No. 2228355-99-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the class of cyclobutylamine derivatives, which are increasingly studied for their potential applications in drug discovery and development. The presence of a tetrahydrobenzothiophene moiety combined with a cyclobutyl ring makes this molecule particularly interesting for targeting specific biological pathways.

In recent years, researchers have focused on the synthesis and optimization of 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine due to its potential role in modulating neurotransmitter systems. The compound's structure suggests possible interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology. GPCRs are critical in treating neurological disorders, making this compound a candidate for further investigation in conditions like depression, anxiety, and neurodegenerative diseases. The CAS No. 2228355-99-3 is often searched in academic databases, reflecting its growing relevance in medicinal chemistry.

Another area of interest for 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine is its potential application in catalysis and material science. The benzothiophene scaffold is known for its electron-rich properties, which can be leveraged in designing novel catalysts or organic electronic materials. With the rise of sustainable chemistry, researchers are exploring how such compounds can contribute to greener synthetic routes. Searches for "benzothiophene derivatives in catalysis" have surged, indicating a broader interest in this chemical space.

The synthesis of 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine typically involves multi-step organic reactions, including cycloaddition and reductive amination. These methods are well-documented in peer-reviewed journals, but challenges remain in achieving high yields and enantioselectivity. Recent advancements in flow chemistry and microwave-assisted synthesis have opened new avenues for optimizing the production of this compound, addressing common queries like "how to synthesize cyclobutylamine derivatives efficiently."

From a commercial perspective, CAS No. 2228355-99-3 is primarily supplied to research institutions and pharmaceutical companies engaged in early-stage drug development. Its niche application means that availability can be limited, prompting frequent searches for "suppliers of 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine." Quality control and purity standards are critical, as impurities can significantly impact biological activity. Analytical techniques such as HPLC and NMR are routinely employed to ensure batch consistency.

Looking ahead, the future of 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine lies in its potential to bridge gaps in therapeutic development. With the increasing demand for precision medicine and targeted therapies, compounds like this offer a promising starting point for designing next-generation drugs. Collaborative efforts between academia and industry will be essential to unlock its full potential, answering pressing questions like "what are the clinical applications of benzothiophene-based amines?"

In summary, 2-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclobutylethan-1-amine (CAS No. 2228355-99-3) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in areas like neuroscience, catalysis, and drug design. As scientific inquiries continue to evolve, this compound is poised to remain a key player in advancing our understanding of molecular interactions and therapeutic innovation.

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